molecular formula C18H20N2O6 B4548513 1,1'-[1,6-hexanediylbis(oxy)]bis(2-nitrobenzene)

1,1'-[1,6-hexanediylbis(oxy)]bis(2-nitrobenzene)

Cat. No.: B4548513
M. Wt: 360.4 g/mol
InChI Key: SYLQXSBOAHXERT-UHFFFAOYSA-N
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Description

1,1'-[1,6-hexanediylbis(oxy)]bis(2-nitrobenzene) is a useful research compound. Its molecular formula is C18H20N2O6 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1'-[1,6-hexanediylbis(oxy)]bis(2-nitrobenzene) is 360.13213636 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,1'-[1,6-hexanediylbis(oxy)]bis(2-nitrobenzene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-[1,6-hexanediylbis(oxy)]bis(2-nitrobenzene) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Cross-Coupling and Oxidation

1,1'-[1,6-Hexanediylbis(oxy)]bis(2-nitrobenzene) can be used in asymmetric cross-coupling reactions. A study demonstrated that under a chiral palladium catalyst, certain esters undergo asymmetric cross-coupling with bromoalkenes. This results in the formation of nonracemic allyl boronates with high enantioselectivity, which can be further oxidized to produce secondary or tertiary allylic alcohols (Potter et al., 2014).

Metal-Organic Frameworks

The compound plays a role in the synthesis of unique microporous anionic metal-organic frameworks (MOFs). These frameworks have applications in post-synthetic cation exchange, luminescent probing, and selective adsorption of organic dyes (Guo et al., 2017).

Intermediate in Nitration Reactions

It is involved in the intermediate stages of nitration reactions. For instance, during the nitration of hexamethylbenzene to dinitroprehnitene, various compounds including nitrobenzene derivatives are formed as intermediates, which suggests potential pathways for chemical transformations (Suzuki, 1970).

Coordination Systems in Crystal Engineering

In crystal engineering, this compound contributes to creating novel, tunable coordination systems. It can form different types of coordination species, such as helical polymers and dimeric systems, which are important for understanding molecular interactions in crystals (Tabellion et al., 2001).

Photoswitching of Magnetic Interaction

This chemical is also significant in the field of materials science, particularly in the photoswitching of magnetic interactions in certain compounds. It shows potential in applications related to the control and modulation of magnetic properties through light (Matsuda & Irie, 2001).

Properties

IUPAC Name

1-nitro-2-[6-(2-nitrophenoxy)hexoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c21-19(22)15-9-3-5-11-17(15)25-13-7-1-2-8-14-26-18-12-6-4-10-16(18)20(23)24/h3-6,9-12H,1-2,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLQXSBOAHXERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCCCCCOC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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